PF-04701475

Catalog No.
S539118
CAS No.
1488407-52-8
M.F
C17H24FN3O3S
M. Wt
369.4554
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04701475

CAS Number

1488407-52-8

Product Name

PF-04701475

IUPAC Name

N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide

Molecular Formula

C17H24FN3O3S

Molecular Weight

369.4554

InChI

InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1

InChI Key

GEDXXRQLHWIBAD-AWEZNQCLSA-N

SMILES

CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C

solubility

Soluble in DMSO

Synonyms

PF-04701475

The exact mass of the compound PF-04701475 is 369.1522 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04701475 is a highly potent, enantiopure positive allosteric modulator (potentiator) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Featuring a distinct dihydroisoxazole (DHI) core and an isopropylsulfonamide moiety, it was developed through structure-based drug design targeting the human GluA2 ligand-binding domain. With an established EC50 of 123 nM, PF-04701475 is widely utilized as a highly characterized in vivo prototype. It demonstrates favorable physicochemical properties and predictable unbound brain compound concentrations (Cb,u), making it a critical benchmark material for neuropharmacological assays, synaptic plasticity research, and high-throughput screening calibration [1].

Substituting PF-04701475 with its racemic mixture or early-stage acetamide precursors critically compromises assay reproducibility and target affinity. The S-enantiomer configuration of PF-04701475 is strictly required for optimal orientation within the symmetric hydrophilic and hydrophobic pockets of the GluA2 ligand-binding domain. Furthermore, the specific isopropylsulfonamide group provides a substantial potency upgrade over acetamide analogs, which fail to adequately fill the hydrophobic pocket. Utilizing crude racemates or structurally unoptimized analogs leads to unpredictable exposure-response relationships, off-target interference, and confounded in vivo neuropharmacological data [1].

Enantiomeric Potency and Target Affinity

PF-04701475 (the S-enantiomer) demonstrates superior functional potency compared to early-stage acetamide leads. While the precursor Compound 7 exhibited an EC50 of 4.4 μM, the transition to the isopropylsulfonamide racemate and subsequent enantiopurification to PF-04701475 achieved an EC50 of 123 nM. This represents a massive increase in target affinity, driven by the sulfonamide's ability to optimally fill the hydrophobic pocket of the GluA2 ligand-binding domain [1].

Evidence DimensionFunctional Potency (EC50)
Target Compound Data123 nM (PF-04701475 / S-enantiomer)
Comparator Or Baseline4.4 μM (Acetamide precursor Compound 7)
Quantified Difference~35-fold improvement in functional potency
ConditionsFunctional activity screen using mouse embryonic stem (mES) cell-derived neuronal precursors

Procuring the enantiopure sulfonamide ensures nanomolar potency, which is essential for low-dose in vivo studies and high-signal in vitro assays.

In Vivo Exposure-Response Predictability

Unlike many early-stage allosteric modulators that suffer from poor or highly variable central nervous system (CNS) exposure, PF-04701475 was specifically validated as an in vivo prototype due to its predictable unbound brain compound concentration (Cb,u). By integrating the free drug hypothesis, researchers established a reliable Cb,u-normalized AMPAR-mediated exposure-response continuum for PF-04701475 in rodents, allowing it to serve as a reliable benchmark for translating in vitro EC50 values to in vivo neuropharmacological effects [1].

Evidence DimensionIn vivo exposure-response predictability
Target Compound DataValidated Cb,u-normalized exposure-response continuum
Comparator Or BaselineUnoptimized AMPAR potentiators (variable/poor CNS penetrance)
Quantified DifferenceEnables direct correlation between interstitial fluid drug concentrations and postsynaptic transmembrane protein interaction
ConditionsIn vivo rodent models measuring unbound brain compound concentration (Cb,u)

Reliable brain penetrance and predictable free-drug concentrations make this compound an indispensable tool for translational neuroscience and behavioral assays.

Structural Optimization for Hydrophobic Pocket Engagement

Crystallographic and structure-based drug design (SBDD) studies on the human GluA2 ligand-binding domain (LBD) revealed that the acetamide group in early DHI series compounds was suboptimal. Replacing the acetamide with the isopropylsulfonamide moiety found in PF-04701475 allowed the molecule to fully occupy the hydrophobic pocket. Attempts to use simple carbamates or ureas resulted in a complete loss of functional activity (EC50 > 32 μM), proving the strict structural requirement of the sulfonamide group for maintaining nanomolar potency [1].

Evidence DimensionFunctional activity retention (EC50)
Target Compound DataMaintained nanomolar potency (123 nM) via isopropylsulfonamide
Comparator Or BaselineCarbamate/urea substituted analogs (EC50 > 32 μM)
Quantified Difference>260-fold loss of activity when deviating from the sulfonamide/low MW amide structure
ConditionsSBDD and functional screening in human GluA2 LBD models

Buyers must strictly procure the sulfonamide-bearing PF-04701475, as even minor functional group deviations (like ureas or carbamates) abolish receptor potentiating activity.

In Vivo Neuropharmacology and Cognitive Deficit Modeling

Because PF-04701475 has a highly characterized unbound brain compound concentration (Cb,u) and a defined exposure-response continuum, it is the premier choice for in vivo rodent studies investigating AMPAR-mediated synaptic plasticity and the amelioration of cognitive deficits [1].

Structural Biology and GluA2 Ligand-Binding Domain Assays

As a structurally optimized dihydroisoxazole with validated binding modes in the human GluA2 hydrophobic pocket, PF-04701475 serves as a highly reliable positive control in X-ray crystallography and structure-based drug design (SBDD) workflows evaluating novel allosteric modulators [1].

High-Throughput Screening (HTS) Calibration for AMPAR Potentiators

Given its nanomolar potency (EC50 = 123 nM) and strict enantiomeric requirements, PF-04701475 is an ideal benchmark compound for calibrating fluorometric imaging plate reader (FLIPR)-based functional assays using stem cell-derived neuronal precursors[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

369.1522

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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